![molecular formula C9H14N2S B1309293 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine CAS No. 27461-00-3](/img/structure/B1309293.png)

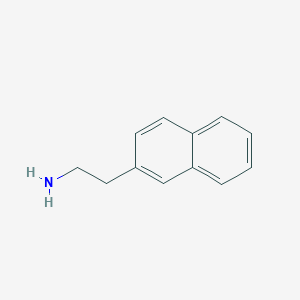

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine" is a heterocyclic molecule that is part of a broader class of thiazole derivatives. Thiazoles are sulfur and nitrogen-containing heterocycles that are important in medicinal chemistry and materials science due to their diverse biological activities and functional material properties.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related heterocyclic ring systems has been demonstrated by reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid to produce 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, which is then used to synthesize a variety of heterocycles through tandem nucleophilic addition-electrophilic amination reactions . Although the specific synthesis of "4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure of these compounds is often confirmed by techniques such as IR, NMR, and MS spectra, and sometimes by X-ray crystallography . The thiazole core can exhibit different dihedral angles with adjacent groups, affecting the compound's properties .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including conjugate addition reactions, as seen with 5H-thiazol-4-ones, which react with maleimides or 1,4-naphthoquinones under catalysis by a dipeptide-based tertiary amine . Additionally, the reaction of thiazolium salts with amines can lead to the formation of 2-aminothiazoles, with the liberation of thiirane . Ring-opening reactions of spirocyclic dihydrothiadiazoles with secondary amines have also been reported, leading to the formation of N-alkylidene-hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These compounds can exhibit high luminescence quantum yields, thermal stability, and electrochemical activity, which are valuable for applications in materials science . The presence of electron-donating and electron-withdrawing groups can adjust the electronic properties of these compounds, affecting their photophysical and electrochemical behavior .

Scientific Research Applications

Organic Synthesis

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine plays a significant role in organic synthesis, particularly in the formation of heterocycles. It acts as a synthon for α-metalated primary amines and can add to polar double bonds, leading to the synthesis of various heterocyclic compounds such as 2-oxazolines, 2-thiazolines, and pyrroles. This versatility makes it valuable in the synthesis of amino acids, amino alcohols, and diaminocarbonic acids, among others (Schöllkopf, 1979).

Heterocyclic Compound Synthesis

The compound is integral in the creation of heterocyclic compounds with potential pharmaceutical applications. It aids in synthesizing N,S- and N,O-containing heterocyclic compounds, which are notable for their high enantio- and diastereoselectivity. This aspect is crucial for developing molecules with specific pharmacological activities (Li et al., 2016).

Antimicrobial Activity

Some novel derivatives of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal properties against various clinical isolates, highlighting their potential in antimicrobial drug development (Reddy & Reddy, 2010).

Molecular and Electronic Structure Analysis

The compound has been used in the experimental and theoretical investigation of molecular and electronic structures. Through methods like NMR, IR, X-ray diffraction, and density functional theory, researchers have gained insights into its molecular geometry, vibrational frequencies, and electronic properties. This research is fundamental in understanding the physical and chemical properties of such molecules (Özdemir et al., 2009).

Corrosion Inhibition

Derivatives of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine have been studied for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulation studies have been conducted to evaluate their effectiveness in protecting metals like iron from corrosion, which is significant for industrial applications (Kaya et al., 2016).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine are not well characterized. Its impact on bioavailability is also unknown. Further pharmacokinetic studies are needed to understand these properties .

Result of Action

More research is needed to elucidate the specific effects of this compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

properties

IUPAC Name |

4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGULVBTUKIEYSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397070 |

Source

|

| Record name | 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27461-00-3 |

Source

|

| Record name | 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H,8H,9H-cycloocta[d][1,3]thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)

acetate](/img/structure/B1309271.png)